Methylpentylacetamide

Description

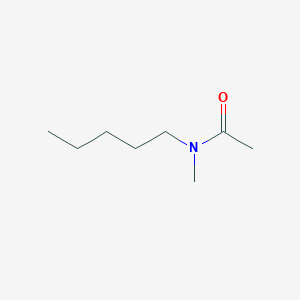

Methylpentylacetamide (IUPAC name: 2-methylheptanamide) is an organic compound with the molecular formula C₈H₁₇NO (molecular weight: 143.23 g/mol) and a registered CAS number of 4164-91-4 . It is characterized by a melting point of 37°C and a solubility of 7.100 × 10⁰ g/L (4.957 × 10⁻² mol/L) in water at 37°C . Structurally, it consists of an acetamide backbone substituted with a methyl and pentyl group, which influences its physicochemical behavior.

Properties

CAS No. |

4164-91-4 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-methyl-N-pentylacetamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-7-9(3)8(2)10/h4-7H2,1-3H3 |

InChI Key |

SJDKCSDRXBBRKQ-UHFFFAOYSA-N |

SMILES |

CCCCCN(C)C(=O)C |

Canonical SMILES |

CCCCCN(C)C(=O)C |

Synonyms |

2-methylheptanamide methylpentylacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methylpentylacetamide’s properties, we compare it with three structurally related compounds from the Handbook of Aqueous Solubility Data and other phenylacetamide derivatives . Key differences in molecular weight, solubility, and functional groups are highlighted below.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/L) | Temperature (°C) | Functional Group |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₇NO | 143.23 | 37 | 7.100 | 37 | Acetamide |

| Heptyl carbamate | C₈H₁₇NO₂ | 159.23 | 37 | 0.382 | 37 | Carbamate |

| N-Isoamylurethane | Not provided | 175.23 | 20 | 4.082 | 20 | Carbamate (urethane) |

| 2,3,4-Trimethylpentane | C₈H₁₈ | 114.23 | -110 | 0.0023 | 25 | Hydrocarbon |

Solubility Trends

- This compound exhibits ~18× higher solubility than Heptyl carbamate (7.100 g/L vs. 0.382 g/L) at 37°C, despite both having similar molecular weights and melting points. This disparity arises from differences in functional groups: the acetamide group (–NHCO–) in this compound enhances hydrogen bonding with water compared to the carbamate group (–OCONH–) in Heptyl carbamate .

- N-Isoamylurethane , a carbamate derivative with a branched isoamyl chain, displays higher solubility (4.082 g/L at 20°C) than Heptyl carbamate. This suggests that branching in the alkyl group may improve hydrophilicity, even within the same functional class .

- The hydrocarbon 2,3,4-Trimethylpentane has negligible solubility (0.0023 g/L), underscoring the critical role of polar functional groups in aqueous compatibility .

Structural and Functional Insights

- Functional Groups : Acetamides like this compound generally exhibit higher solubility than carbamates due to stronger hydrogen-bonding capacity. However, substituent effects (e.g., branching in N-Isoamylurethane) can modulate this trend .

- Molecular Weight : While this compound (143.23 g/mol) has a lower molecular weight than Heptyl carbamate (159.23 g/mol), its solubility is significantly higher, reinforcing that functional groups outweigh molecular weight in determining solubility .

Comparison with Phenylacetamide Derivatives

Evidence from phenylacetamide analogs reveals that substitutions on the acetamide backbone drastically alter properties:

- N-(2-hydroxyethyl)-2-phenylacetamide (C₁₀H₁₃NO₂) and N-(4-chlorophenyl)-2-phenylacetamide (C₁₅H₁₃ClNO) introduce polar groups (–OH, –Cl) that enhance solubility compared to non-polar analogs. These derivatives highlight how targeted functionalization can optimize compounds for specific applications, such as drug delivery .

Research Implications

The data suggest that this compound’s balance of moderate molecular weight and acetamide functionality makes it a candidate for applications requiring water-soluble amides. In contrast, carbamates like Heptyl carbamate may be less suited for aqueous systems but could excel in lipid-rich environments. Further studies should explore its synthesis (e.g., via amine acetylation ) and biological activity, leveraging its solubility profile for pharmaceutical or industrial use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.